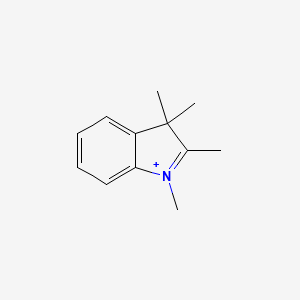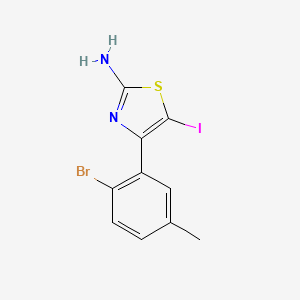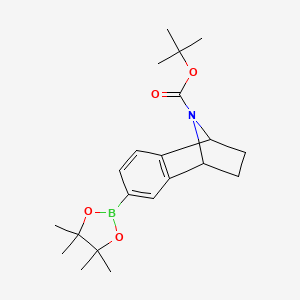
5,5-dimethylocta-2,7-diynoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylocta-2,7-diynoic acid: is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of two triple bonds (diynoic) and a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-dimethylocta-2,7-diynoic acid typically involves the oxidative coupling of acetylenic compounds. One common method is the coupling of 6-heptynoic acid with 1-undecyne in the presence of a cuprous chloride catalyst. This reaction requires an excess of 1-undecyne to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the oxidative coupling reaction to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 5,5-Dimethylocta-2,7-diynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different saturated or unsaturated products.
Substitution: The acetylenic bonds can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce alkenes or alkanes.
科学的研究の応用
Chemistry: In chemistry, 5,5-dimethylocta-2,7-diynoic acid is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its acetylenic bonds may confer bioactivity, making it a candidate for drug development and other therapeutic applications.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 5,5-dimethylocta-2,7-diynoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The acetylenic bonds may enable the compound to interact with enzymes or other proteins, leading to various biological effects .
類似化合物との比較
Tariric Acid (octadec-6-ynoic acid): A monoynoic fatty acid found in seed oils.
Stearolic Acid (octadec-9-ynoic acid): Another monoynoic fatty acid known for its chemical synthesis applications.
Crepenynic Acid (octadec-cis-9-en,12-ynoic acid): A non-conjugated enynoic fatty acid derived from linoleic acid.
Uniqueness: 5,5-Dimethylocta-2,7-diynoic acid is unique due to its specific structure, which includes two triple bonds and a carboxylic acid group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
5,5-dimethylocta-2,7-diynoic acid |
InChI |
InChI=1S/C10H12O2/c1-4-7-10(2,3)8-5-6-9(11)12/h1H,7-8H2,2-3H3,(H,11,12) |
InChIキー |
OYVUAEOWBHHVNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC#C)CC#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



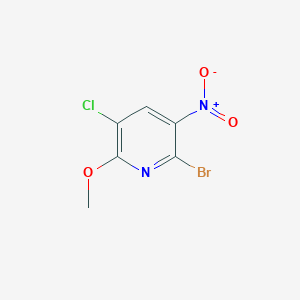
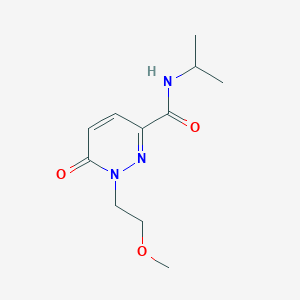




![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
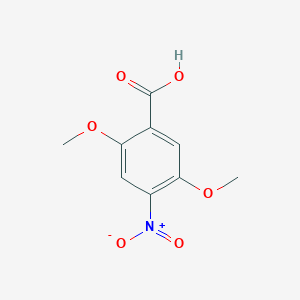
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)

